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Ibrutinib (% Ctrl

Tirabrutinib (% Ctrl

Kinase Note on Kinase Function
at 300 nM) at 300 nM)

BTK 0.3 0.4 Primary target; essential for B-cell

(Target) receptor signaling.

BLK 0.4 99 Src-family kinase; off-target inhibition may
influence immune cell function.

BMX 0.9 97 Tec-family kinase; off-target inhibition
linked to effects in endothelial cells.

ERBB2 1.1 100 EGFR family kinase; off-target inhibition

(HER2) associated with rash and diarrhea.

ERBB4 2.3 100 EGFR family kinase; off-target inhibition

(HER4) associated with rash and diarrhea.

FGR 2.7 97 Src-family kinase.

FRK 4.5 96 Src-family kinase.

JAK3 5.1 95 Janus kinase; inhibition can affect

cytokine signaling.
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Ibrutinib (% Ctrl

Kinase

at 300 nM)
TEC 7.4
TXK 9.6

Tirabrutinib (% Citrl . .
Note on Kinase Function

at 300 nM)

95 Tec-family kinase; expressed in platelets
and myeloid cells.

96 Tec-family kinase; expressed in T-cells.

Source: Data adapted from Kozaki et al. (2023), which utilized the KINOMEscan platform. The values

represent the percentage of kinase remaining bound to a immobilized ligand in the presence of the drug (%

Control). A lower value indicates stronger binding and inhibition [1].

Experimental Protocols Cited

The data in the table above was generated using standardized, high-quality methods:

* KINOMEscan Profiling: This is a biochemical kinase profiling assay that quantitatively measures
a compound's ability to bind to a wide panel of kinases. Kinases are tagged with DNA, and the test
compound competes with an immobilized ligand for binding to the kinase's active site. The amount of
kinase bound is quantified using gPCR. The results are reported as "% Control"; a value below a
certain threshold (often 10%) indicates significant binding [1].

e Cellular Validation: Beyond biochemical assays, the selectivity of Tirabrutinib was confirmed in

cellular systems using human peripheral blood mononuclear cells (PBMCs). These assays measure
the drug's functional impact on pathways downstream of various receptors (e.g., B-cell receptor,
epidermal growth factor receptor) in a more physiologically relevant environment, confirming that high
biochemical selectivity translates to cellular selectivity [2] [1].

Mechanism of Action and Superior Selectivity

The following diagram illustrates the BCR signaling pathway and highlights where the key difference in off-

target inhibition occurs between these two drugs.
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Diagram: BTK inhibitors act on the BCR signaling pathway. Ibrutinib inhibits multiple off-target kinases, while Tirabrutinib is more selective for BTK.
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¢ Ibrutinib's Broader Inhibition: As the first-generation inhibitor, Ibrutinib covalently binds to BTK's
cysteine 481 residue. However, it also potently binds to other kinases with a homologous cysteine
residue in their active sites. This explains its strong off-target activity against kinases in the EGFR
family (ERBB2, ERBB4), TEC family, and JAK3 [3] [4] [1].

¢ Tirabrutinib's Refined Selectivity: As a second-generation inhibitor, Tirabrutinib also covalently
binds to BTK. Its chemical structure is optimized to minimize interactions with other non-BTK kinases,
resulting in the clean profile shown in the table. It effectively inhibits BTK and its downstream
signaling (NF-kB, AKT, ERK) without significantly affecting the off-targets of Ibrutinib [5] [2] [1].

Research Implications

The enhanced selectivity of Tirabrutinib has direct research and clinical implications:

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s545415?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7991787/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282166
https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7469793/
https://pubmed.ncbi.nlm.nih.gov/36897912/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0282166
https://www.smolecule.com/products/s545415?utm_src=pdf-body
https://www.smolecule.com/products/s545415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Improved Safety Profile: The off-target inhibition of EGFR by Ibrutinib is strongly linked to adverse
effects like rash and diarrhea [5] [4]. Inhibition of other kinases like ITK (not shown in table) can also
modulate immune responses. Tirabrutinib's selectivity may help mitigate these effects [1].

¢ A Tool for On-Target Research: For researchers investigating the specific role of BTK in signaling
pathways or disease models, Tirabrutinib serves as a more precise pharmacological tool with less
risk of confounding results from off-target kinase modulation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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